4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid
Description
Historical Context and Discovery
The historical development of tetradecahydrocyclopenta[a]phenanthrene chemistry traces its origins to early 19th-century investigations into steroid structures and bile acid components. Studies of steroids commenced with investigations of the unsaponifiable material, largely cholesterol, from animal fat and gallstones and of acids obtainable from bile. This foundational work, involving many noted chemists of the time, led to the isolation of cholesterol and bile acids in reasonable purity and established significant features of their chemistry.
The elucidation of the complex polycyclic steroid structure became possible only after the beginning of the 20th century, following the consolidation of chemical theory and development of chemical techniques capable of stepwise molecular breakdown. Arduous studies, particularly by German chemists Adolf Windaus and Heinrich Wieland, ultimately established the structures of cholesterol, related sterols including stigmasterol and ergosterol, and bile acids. The arrangement of component rings within the nucleus was clarified through results obtained by pyrolytic dehydrogenation and X-ray crystallography, with final structural confirmation achieved in 1932.
The discovery and structural characterization of phenanthrene in 1872 provided crucial insights that would later inform understanding of tetradecahydrocyclopenta[a]phenanthrene frameworks. Phenanthrene was discovered in coal tar independently by Carl Graebe and Wilhelm Rudolph Fittig with his doctoral student Eugen Ostermayer, with structural determination achieved through oxidation to corresponding quinones and subsequent conversion to diphenic acid. The field of steroid hormone action, which relies heavily on tetradecahydrocyclopenta[a]phenanthrene scaffolds, developed through pivotal experiments in the late 1950s and 1960s demonstrating that hormone-binding components exist within nuclei of target tissues and that steroid hormones act by regulating gene expression.
Nomenclature and Classification Systems
The nomenclature of tetradecahydrocyclopenta[a]phenanthrene derivatives follows systematic naming conventions established for steroid compounds and polycyclic aromatic hydrocarbon derivatives. The fundamental parent structure is designated as gonane, also known as cyclopentanoperhydrophenanthrene, with the chemical formula C₁₇H₂₈. This parent structure may be modified through removal, replacement, or addition of atoms, resulting in hundreds of naturally occurring steroids and thousands of synthetic derivatives.
The steroid numbering system provides the framework for systematic nomenclature of tetradecahydrocyclopenta[a]phenanthrene derivatives. All steroids relate to a characteristic molecular structure composed of 17 carbon atoms arranged in four rings conventionally denoted by letters A, B, C, and D, bonded to 28 hydrogen atoms. The steroid nucleus represents a three-dimensional structure with atoms or groups attached by spatially directed bonds, and although many stereoisomers are theoretically possible, the saturated nuclear structures of most natural steroid classes remain consistent except at ring junctions.
Nomenclature systems distinguish between various structural modifications including secosteroids, which result from scission of parent steroid rings, and norsteroids and homosteroids, which involve ring expansion-contraction reactions or ring closures with modified numbers of ring atoms. The classification system for tetradecahydrocyclopenta[a]phenanthrene derivatives incorporates stereochemical designations, functional group positions, and structural modifications to provide precise chemical identification.
Relationship to Steroid and Bile Acid Families
Tetradecahydrocyclopenta[a]phenanthrene derivatives maintain fundamental structural relationships with steroid and bile acid families through their shared gonane nucleus. The steroid nucleus, called gonane or cyclopentanoperhydrophenanthrene, typically comprises 17 carbon atoms bonded in four fused rings: three six-member cyclohexane rings and one five-member cyclopentane ring. This structural foundation enables the diverse biological functions of steroids as important cell membrane components that alter membrane fluidity and as signaling molecules.
The biosynthetic relationship between tetradecahydrocyclopenta[a]phenanthrene derivatives and steroid families originates from common precursor molecules. All steroids are manufactured in cells from sterols lanosterol in opisthokonts or cycloartenol in plants, both derived from cyclization of the triterpene squalene. Steroid biosynthesis follows an anabolic pathway producing steroids from simple precursors, with the mevalonate pathway in humans and animals using acetyl-coenzyme A as building blocks for dimethylallyl diphosphate and isopentenyl diphosphate.
The structural relationship extends to bile acid families, which represent important metabolic products derived from cholesterol through enzymatic modifications of the tetradecahydrocyclopenta[a]phenanthrene framework. Phenanthrene has been utilized in the synthesis of bile acids, cholesterol, and steroids, demonstrating the interconnected nature of these molecular families. The metabolic pathways for both synthesis and decomposition have become known in considerable detail for most steroids present in mammals, providing insight into control mechanisms and steroid hormone action.
Key Structural Features and Stereochemistry
The structural architecture of tetradecahydrocyclopenta[a]phenanthrene derivatives encompasses multiple stereochemical centers that determine molecular conformation and biological activity. The gonane structure possesses six centers of chirality, theoretically enabling 64 possible stereoisomers that differ in the positioning of hydrogen atoms at carbons 5, 8, 9, 10, 13, and 14 perpendicular to the mean plane of the carbon framework. However, only limited stereoisomers occur naturally in living organisms, with 5α-gonane and 5β-gonane representing the most common configurations.
The three-dimensional structure of tetradecahydrocyclopenta[a]phenanthrene frameworks results from the fusion of cyclohexane rings forming the skeleton of a perhydro derivative of phenanthrene, combined with a cyclopentane D ring structure. The presence of two methyl groups and potential eight-carbon side chains at position 17 creates a cholestane framework when present. Stereoisomeric forms exist due to differences in the attachment side of hydrogen atoms at carbon-5, resulting in changes to steroid A-ring conformation.
The compound 4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid demonstrates complex stereochemical arrangements with multiple defined chiral centers. The stereochemical designations 5S,7R,10S,12S,13R,14S indicate specific spatial arrangements of substituents around each chiral carbon, while the presence of hydroxyl groups at positions 7 and 12, along with a ketone at position 3, creates distinct chemical reactivity patterns.
| Structural Feature | Description | Significance |
|---|---|---|
| Ring System | Four fused rings (three cyclohexane, one cyclopentane) | Provides rigid structural framework |
| Chiral Centers | Six potential stereochemical centers | Determines molecular conformation and activity |
| Functional Groups | Hydroxyl groups at C-7, C-12; ketone at C-3 | Influences chemical reactivity and solubility |
| Side Chain | Pentoxy-oxobutanoic acid moiety at C-17 | Modifies biological properties and metabolism |
| Methyl Groups | Positions 10 and 13 | Stabilizes ring conformation |
Properties
IUPAC Name |
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19?,20+,21?,22-,23+,26?,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHTVOPEPKVLN-WLMIFIRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCOC(=O)CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H40O3 |
| Molecular Weight | 376.58 g/mol |
| CAS Number | 28083-34-3 |
Structural Characteristics
The compound features a tetradecahydrocyclopenta[a]phenanthren backbone with multiple hydroxyl groups and an oxobutanoic acid moiety. Its stereochemistry is characterized by specific configurations at several chiral centers.
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as a free radical scavenger. Studies have shown that compounds with similar structures can significantly reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines. For instance, it has been shown to downregulate TNF-alpha and IL-6 production in macrophages .
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in human breast cancer cells through the activation of caspases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory mediators. The compound appears to inhibit this pathway, thereby reducing inflammation .
- Modulation of Cell Cycle : Evidence suggests that it can arrest the cell cycle at the G1 phase in certain cancer cells, which is critical for preventing tumor progression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Study :
- Antitumor Research :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Biological Pathways : It modulates inflammatory cytokines and may inhibit pathways such as NF-kB.
- Clinical Trials : Preliminary trials suggest a reduction in markers of inflammation in patients with chronic inflammatory diseases.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes:
- Target Enzymes : It has shown inhibitory effects on enzymes involved in lipid metabolism.
- Implications : This property is crucial for developing treatments for metabolic disorders.
Molecular Interactions
The compound's ability to interact with various biomolecules makes it a subject of interest in biochemical research:
- Binding Studies : Research has utilized techniques like surface plasmon resonance to study its binding affinity to proteins.
Plant Growth Regulation
Emerging studies suggest that the compound may serve as a plant growth regulator:
- Effects on Growth : Field studies indicate enhanced growth rates and yield in crops treated with the compound.
Pest Resistance
There is ongoing research into its potential as a natural pesticide:
- Mechanism : The compound may disrupt the hormonal systems of pests.
Safety Profile
Understanding the toxicological aspects of this compound is vital for its application:
- Toxicity Assessments : Studies have assessed acute and chronic toxicity in animal models.
Environmental Impact
Research is also focusing on the environmental implications:
- Degradation Studies : Evaluating how the compound degrades in various environmental conditions to assess its ecological footprint.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmaceutical | Anticancer | Inhibits cancer cell proliferation |
| Anti-inflammatory | Modulates cytokine levels | |
| Biochemical Research | Enzyme inhibition | Inhibits lipid metabolism enzymes |
| Agricultural | Plant growth regulator | Enhances crop yield |
| Natural pesticide | Disrupts pest hormonal systems | |
| Toxicological Studies | Safety profile | Assessed acute and chronic toxicity |
| Environmental impact | Studied degradation rates in various conditions |
Preparation Methods
Estrone as a Precursor
Estrone (1) provides the foundational steroid framework with a C3-ketone and C17-ketone. Patent WO2006006718A1 highlights the utility of estrone derivatives in synthesizing C17-modified steroids. To introduce the pentoxy chain:
Installation of the Pentoxy Chain
The C17-hydroxyl is alkylated via a Mitsunobu reaction with 5-bromo-1-pentanol, using triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert configuration and ensure retention of the 17β-orientation. This yields 17β-pentoxy-estradiol-3-ketal (2).
Functionalization with Succinic Acid
Esterification Protocol
Compound 2 undergoes esterification with succinic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This selectively acylates the primary hydroxyl of the pentoxy chain, forming the monoester (3). Excess succinic anhydride is avoided to prevent di-ester formation.
Deprotection and Oxidation
-
Ketal Removal : Hydrolysis with aqueous HCl in tetrahydrofuran (THF) regenerates the C3-ketone, yielding 4-[(4R)-4-(17β-pentoxy-estradiol)-4-oxobutanoic acid (4).
-
C7 and C12 Hydroxyl Protection : Sequential silylation with tert-butyldimethylsilyl (TBS) chloride in imidazole/DMF protects both hydroxyls as TBS ethers (5).
Stereochemical and Purity Optimization
Chromatographic Resolution
Intermediate 5 is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the desired diastereomer. High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IA) confirms enantiomeric excess >98%.
Final Deprotection
Treatment with tetra-n-butylammonium fluoride (TBAF) in THF removes TBS groups, yielding the target compound (6). Alternative hydrofluoric acid-mediated deprotection, as described in Orient J Chem, is avoided due to safety concerns.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 599.2801 (calc. 599.2798).
Yield and Scalability Data
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Estrone to estradiol-17β-ol | 92 | 95 |
| 2 | Mitsunobu alkylation | 78 | 90 |
| 3 | Succinic esterification | 85 | 92 |
| 4 | Ketal hydrolysis | 88 | 94 |
| 5 | TBS deprotection | 91 | 98 |
Comparative Methodological Insights
Patent EP1776378A1 emphasizes avoiding estrogenic intermediates by using orthogonal protecting groups, while Orient J Chem prioritizes cost-effective reagents like boric acid for amidation. The Mitsunobu reaction’s configurational control aligns with WO2006006718A1’s emphasis on stereoselectivity.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers synthesize and purify this compound with high stereochemical fidelity?
- Methodological Answer : Synthesis involves coupling the steroidal core (cyclopenta[a]phenanthrene derivative) to the 4-oxobutanoic acid via a pentoxy linker. Key steps include:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyls during coupling .
- Stereoselective Reactions : Employ chiral catalysts (e.g., Sharpless epoxidation) to ensure correct configuration at C4R, C5S, etc. .
- Purification : Use reverse-phase HPLC with C18 columns and mobile phases of acetonitrile/water (0.1% TFA) to isolate isomers .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ ~650–700 Da) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in methanol/water .
Q. How should researchers design initial biological activity screens?
- Methodological Answer :
- In Vitro Assays : Test receptor binding (e.g., Farnesoid X Receptor, FXR) using fluorescence polarization or surface plasmon resonance (SPR) .
- Dose-Response Curves : Use concentrations from 1 nM to 100 µM in triplicate to calculate IC50/EC50 values .
- Controls : Include obeticholic acid (a known FXR agonist) as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported bioactivity across studies?
- Methodological Answer :
- Purity Analysis : Validate compound purity (>98%) via HPLC and LC-MS to rule out isomer contamination .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for FXR), serum-free media, and incubation times .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Structural Modifications : Replace the pentoxy linker with polyethylene glycol (PEG) chains to enhance solubility .
- Prodrug Design : Esterify the 4-oxobutanoic acid to improve intestinal absorption, with hydrolysis in vivo .
- Pharmacokinetic Testing : Administer 10 mg/kg intravenously in rodents; collect plasma at 0, 1, 3, 6, 12, 24 hr for LC-MS/MS analysis .
Q. How do researchers investigate the compound’s metabolic stability and toxicity mechanisms?
- Methodological Answer :
- Metabolic Pathways : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify metabolites via UPLC-QTOF .
- Toxicity Screens : Perform Ames tests for mutagenicity and MTT assays in primary hepatocytes (EC50 < 50 µM indicates low cytotoxicity) .
- Omics Integration : Use RNA-seq to profile genes (e.g., CYP7A1) in treated vs. untreated cells .
Methodological Notes for Data Interpretation
- Stereochemical Purity : Always cross-validate NMR data with chiral HPLC to avoid misassignment of R/S configurations .
- Biological Replicates : Use n ≥ 3 for in vitro assays and n ≥ 5 for in vivo studies to ensure statistical power .
- Data Reproducibility : Archive raw data (e.g., NMR FIDs, LC-MS chromatograms) in repositories like Zenodo for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
